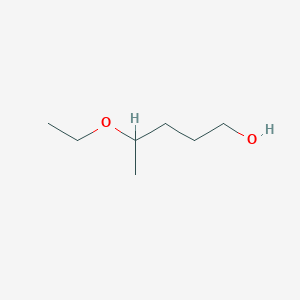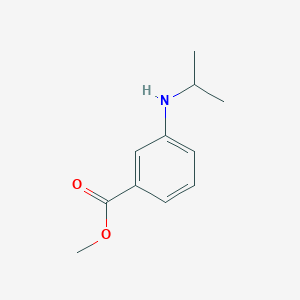
Methyl 3-(isopropylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(isopropylamino)benzoate is an organic compound with the molecular formula C11H15NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and an isopropylamino group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(isopropylamino)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-(isopropylamino)benzoic acid with methanol in the presence of an acidic catalyst. This reaction typically requires refluxing the reactants to achieve the desired ester product .
Another method involves the nitration of methyl benzoate followed by reduction and subsequent amination. For instance, methyl benzoate can be nitrated using a mixture of concentrated sulfuric acid and nitric acid to form methyl 3-nitrobenzoate. The nitro group can then be reduced to an amino group using a reducing agent such as iron and hydrochloric acid. Finally, the amino group can be alkylated with isopropylamine to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes use continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of solid acid catalysts, such as zirconium-based catalysts, can enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(isopropylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) for halogenation or a mixture of concentrated sulfuric acid and nitric acid for nitration.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl 3-(isopropylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
Methyl 3-(isopropylamino)benzoate can be compared with other similar compounds, such as:
Methyl 3-amino-4-(isopropylamino)benzoate: This compound has an additional amino group, which may alter its chemical reactivity and biological activity.
Methyl benzoate: Lacks the isopropylamino group, making it less versatile in terms of chemical reactions and applications.
Methyl 3-nitrobenzoate:
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl 3-(propan-2-ylamino)benzoate |
InChI |
InChI=1S/C11H15NO2/c1-8(2)12-10-6-4-5-9(7-10)11(13)14-3/h4-8,12H,1-3H3 |
InChI Key |
OCHCDERJAAKHTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC=CC(=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


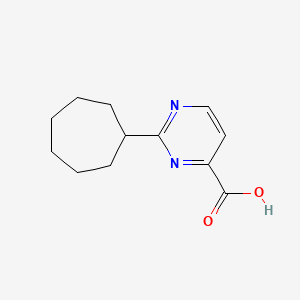
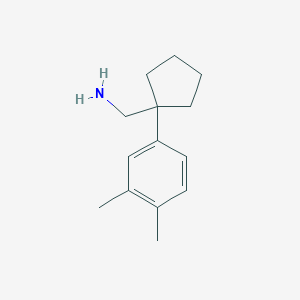
![sodium (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate](/img/structure/B15317152.png)
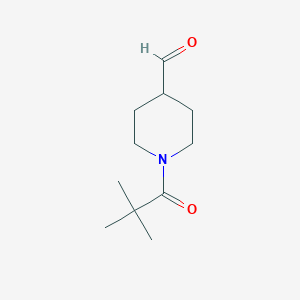
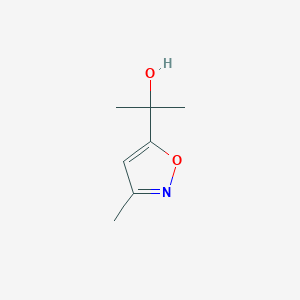
![2-[4-(Hydroxymethyl)phenoxy]propanenitrile](/img/structure/B15317162.png)
![4-Azaspiro[2.5]octane-7-carbonitrile](/img/structure/B15317184.png)
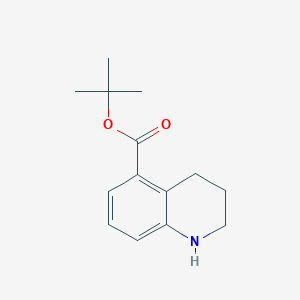
![3-[(6-Azidohexyl)oxy]anilinehydrochloride](/img/structure/B15317207.png)
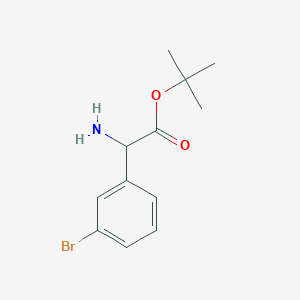
![1-methanesulfonyl-5-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole](/img/structure/B15317215.png)
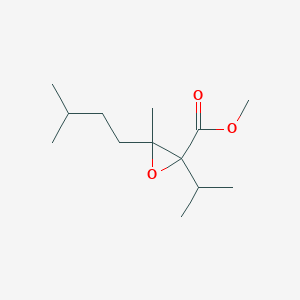
![1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride](/img/structure/B15317232.png)
